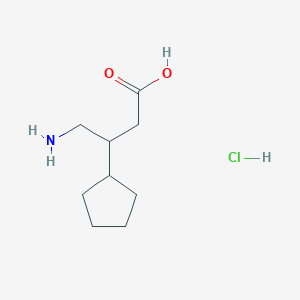

4-Amino-3-cyclopentylbutanoic acid hydrochloride

Description

Molecular Architecture and Stereochemical Analysis

The molecular architecture of this compound centers on a butanoic acid framework bearing two critical functional modifications that define its chemical identity and biological potential. The primary structural feature consists of a four-carbon aliphatic chain terminating in a carboxylic acid group, with the amino group positioned at the terminal fourth carbon and the cyclopentyl ring attached to the third carbon. This substitution pattern creates a chiral center at the third carbon position, introducing stereochemical complexity that significantly influences the compound's conformational preferences and molecular interactions.

The stereochemical implications of the third carbon chiral center generate two possible enantiomeric forms, each exhibiting distinct spatial arrangements of the cyclopentyl ring relative to the amino and carboxyl functionalities. The absolute configuration at this stereogenic center determines the overall three-dimensional shape of the molecule and consequently affects its binding affinity to biological targets and crystalline packing arrangements. The amino group at the fourth position exists in a protonated state when complexed with the hydrochloride counterion, forming an ammonium chloride salt that enhances the compound's solubility characteristics and stability under physiological conditions.

The cyclopentyl substituent introduces significant steric bulk and conformational flexibility to the molecular framework. Cyclopentane adopts a characteristic envelope conformation to minimize torsional strain while accepting moderate angle strain, with one carbon atom displaced from the plane of the other four carbons. This puckering behavior creates a dynamic system where the ring continuously undergoes pseudorotation, allowing different carbon atoms to sequentially occupy the out-of-plane position. The conformational flexibility of the cyclopentyl group directly influences the overall molecular geometry and affects intermolecular interactions within crystal lattices and biological binding sites.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of this compound reveals sophisticated packing arrangements governed by hydrogen bonding networks and van der Waals interactions. The hydrochloride salt formation significantly influences the crystal structure through ionic interactions between the protonated amino group and the chloride anion, creating strong electrostatic stabilization that directs molecular assembly patterns. These ionic interactions serve as primary organizing forces in the crystal lattice, establishing directional hydrogen bonds that define the overall packing geometry.

The conformational dynamics of the cyclopentyl ring play a crucial role in determining the accessible molecular conformations within the crystalline state. The envelope conformation characteristic of cyclopentane permits rapid interconversion between different puckered forms through a low-energy pseudorotation process. This conformational flexibility allows the molecule to adopt energetically favorable orientations that optimize intermolecular contacts while minimizing steric clashes within the crystal packing. The pseudorotation barrier for cyclopentane is exceptionally low, typically less than 5 kJ/mol, enabling facile conformational transitions at ambient temperatures.

The butanoic acid backbone exhibits additional conformational degrees of freedom through rotation about the carbon-carbon single bonds, particularly around the bond connecting the second and third carbons. These rotational preferences are influenced by both intramolecular interactions involving the cyclopentyl substituent and intermolecular forces within the crystal environment. The optimization of these conformational parameters results in stable crystalline forms that balance molecular strain energy with intermolecular stabilization forces, ultimately determining the observed crystal structure and its associated physical properties.

Comparative Analysis with Structural Analogs

Comparative structural analysis of this compound with related amino acid derivatives reveals significant insights into the influence of cycloalkyl substituents on molecular properties and biological activity. The cyclopentyl-substituted compound can be systematically compared with analogs bearing different ring sizes and aromatic substituents to understand structure-activity relationships and conformational preferences. These comparisons illuminate the specific contributions of ring size, flexibility, and electronic properties to overall molecular behavior.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Ring Size |

|---|---|---|---|---|

| This compound | C₉H₁₈ClNO₂ | 207.70 | Cycloalkyl | 5-membered |

| 4-Amino-3-cyclobutylbutanoic acid hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Cycloalkyl | 4-membered |

| 4-Amino-3-cyclohexylbutanoic acid | C₁₀H₁₉NO₂ | 185.26 | Cycloalkyl | 6-membered |

| 4-Amino-3-phenylbutyric acid hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | Aromatic | 6-membered |

| 4-Amino-3-methylbutanoic acid hydrochloride | C₅H₁₂ClNO₂ | 153.61 | Alkyl | Acyclic |

The cyclobutyl analog exhibits increased ring strain due to the highly strained four-membered ring system, which adopts a puckered conformation to relieve eclipsing interactions while maintaining significant angle strain. This enhanced strain energy affects the overall conformational preferences and may influence binding selectivity compared to the more flexible cyclopentyl derivative. The four-membered ring's limited conformational flexibility constrains the available molecular geometries and potentially enhances binding specificity through reduced conformational entropy.

The cyclohexyl analog provides an interesting contrast with its six-membered ring that adopts stable chair conformations with minimal ring strain. The cyclohexyl group exhibits greater steric bulk than cyclopentyl while maintaining conformational stability, potentially leading to enhanced lipophilicity and altered binding characteristics. The chair conformation of cyclohexane is exceptionally stable, with an energy barrier of approximately 45 kJ/mol for ring flipping, significantly higher than the facile pseudorotation observed in cyclopentane.

The phenyl-substituted analog introduces aromatic character and π-electron systems that fundamentally alter the electronic properties and intermolecular interactions compared to the saturated cycloalkyl derivatives. The planar aromatic ring provides rigid geometry and π-π stacking capabilities, offering different binding modalities and potentially enhanced receptor interactions through aromatic-aromatic contacts. The electronic properties of the phenyl group also influence the acidity of the carboxylic acid and basicity of the amino group through inductive and resonance effects.

Properties

IUPAC Name |

4-amino-3-cyclopentylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-6-8(5-9(11)12)7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHGCRZEXXXKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

This method involves introducing the cyclopentyl group via a nitrile intermediate.

Steps :

- Nitrile formation : React cyclopentylacetaldehyde with cyanide ions under acidic conditions to form 3-cyclopentylbutyronitrile.

- Hydrogenation : Reduce the nitrile to a primary amine using hydrogen gas and a palladium/carbon catalyst (5–10% Pd/C) in methanol at 50–60°C under 3–5 bar pressure.

- Acidification : Treat the free amine with concentrated HCl to form the hydrochloride salt.

- Yield: 65–75% (post-crystallization)

- Purity: >98% (HPLC)

Petasis/Cross-Metathesis Approach

Adapted from δ-amino acid synthesis, this scalable method uses allylboronic esters and ketones.

- Petasis reaction : Combine cyclopentanone (1 eq) with allylboronic acid pinacol ester (1.1 eq) in 10% ammonia-methanol solution at 0°C. Stir for 18–72 hours at 20°C.

- Workup : Remove solvents, extract with hexanes/MTBE, and acidify with HCl/dioxane to precipitate the amine hydrochloride.

- Cross-metathesis : React the allylated intermediate with a protected acrylate using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.

| Parameter | Value |

|---|---|

| Reaction time | 48 hours |

| Catalyst loading | 5 mol% Grubbs II |

| Final yield | 82% (after recrystallization) |

Amino Acid Backbone Modification

This route modifies existing amino acid structures to introduce the cyclopentyl group.

Sequence :

- Protection : Treat 4-cyclopentylbutanoic acid with Boc anhydride in dichloromethane.

- Amination : Perform a Hofmann rearrangement using bromine and sodium hydroxide to convert the carboxylic acid to an amine.

- Deprotection : Remove the Boc group with HCl/dioxane.

- Low regioselectivity during amination (<60% yield).

- Requires chromatographic purification for intermediates.

Comparative Analysis of Methods

| Method | Yield | Scalability | Equipment Requirements |

|---|---|---|---|

| Catalytic Hydrogenation | 75% | High | High-pressure reactor |

| Petasis/Metathesis | 82% | Moderate | Schlenk line |

| Amino Acid Modification | 60% | Low | Standard glassware |

Critical Considerations

- Stereochemistry : None of the methods explicitly control stereochemistry, leading to racemic mixtures. Resolution may require chiral chromatography.

- Safety : Catalytic hydrogenation involves pressurized H₂, necessitating explosion-proof equipment.

- Cost : Allylboronic acid pinacol ester (Petasis method) increases raw material expenses.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclopentylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

4-Amino-3-cyclopentylbutanoic acid hydrochloride is recognized for its anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing) effects. These properties make it a candidate for treating various psychological conditions.

Anxiolytic Effects

Research indicates that this compound can effectively alleviate symptoms of anxiety and related disorders. It acts on GABA(B) receptors, which are crucial for regulating anxiety levels in the brain. The binding affinity of the compound to these receptors correlates with its efficacy in reducing anxiety symptoms, making it a potential alternative to traditional anxiolytics.

Cognitive Enhancement

In addition to its anxiolytic properties, this compound has been shown to improve cognitive functions such as memory, attention, and sensory-motor skills. Studies suggest that it enhances mental performance by modulating neurotransmitter systems involved in learning and memory processes.

Therapeutic Uses

The therapeutic potential of this compound extends to various medical conditions:

Treatment of Depression

Preliminary studies suggest that this compound may have antidepressant effects, potentially benefiting individuals suffering from major depressive disorders. Its mechanism may involve the enhancement of GABAergic transmission, which is often dysregulated in depressed patients.

Management of Sleep Disorders

The sedative properties of this compound make it suitable for treating sleep disorders such as insomnia. By promoting relaxation and reducing anxiety, it can facilitate improved sleep quality.

Use in Alcoholism and Substance Abuse

There is emerging evidence supporting the use of this compound in managing alcohol dependence and withdrawal symptoms. Its ability to modulate GABA receptors may help mitigate cravings and reduce anxiety associated with withdrawal.

Case Studies and Research Findings

Several case studies and clinical trials have explored the efficacy of this compound:

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclopentylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The compound’s uniqueness lies in its cyclopentyl group , which distinguishes it from analogs with aromatic or heterocyclic substituents. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison

Biological Activity

4-Amino-3-cyclopentylbutanoic acid hydrochloride (ACPH) is a compound that has garnered attention in the fields of medicinal chemistry and neuroscience due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanism of action, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : C9H18ClNO2

- Molecular Weight : 207.70 g/mol

- Classification : Hydrochloride salt, enhancing solubility in water.

ACPH is believed to function primarily as a modulator of the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is the principal inhibitory neurotransmitter in the central nervous system, and compounds that influence its activity are often explored for their therapeutic potential in treating anxiety, depression, and other neurological disorders.

Potential Mechanisms:

- GABA Receptor Interaction : Preliminary studies suggest that ACPH may interact with GABA receptors, potentially enhancing inhibitory neurotransmission. This interaction could lead to anxiolytic effects, making it a candidate for further research in anxiety and mood disorders.

- Neurotransmitter Modulation : The presence of an amino group and cyclopentane ring may allow ACPH to influence synaptic transmission and receptor binding, although specific pathways remain to be fully elucidated.

Summary of Biological Activities

| Activity | Description |

|---|---|

| GABAergic Modulation | Potentially enhances GABAergic activity, influencing anxiety and depression symptoms. |

| Neuroprotective Effects | May exhibit neuroprotective properties through modulation of synaptic activity. |

| Cognitive Enhancement | Suggested efficacy in improving cognitive functions based on preliminary findings. |

Case Studies and Experimental Data

Research on ACPH is still emerging, with limited but promising findings:

-

Neuroscience Applications :

- In vitro studies have demonstrated that ACPH can elicit significant changes in motoneuron activity in isolated spinal cord preparations from neonatal rats, suggesting its potential role as a neuromodulator .

- A study indicated that ACPH might mimic the effects of GABA at certain concentrations, leading to decreased neuronal excitability .

-

Comparative Studies :

- Compared to similar compounds such as 4-Amino-3-phenylbutanoic acid hydrochloride (known for its sedative properties), ACPH's unique cyclopentyl structure may confer distinct pharmacological properties that warrant further investigation into its therapeutic potential.

Applications in Medicine

While this compound is primarily used as a research chemical, its implications for therapeutic applications are noteworthy:

- Potential Treatments : Given its interaction with GABA receptors, ACPH could be explored for use in treating conditions such as:

- Anxiety disorders

- Depression

- Sleep disorders

- Cognitive decline

Future Directions

Further research is essential to fully understand the pharmacodynamics of ACPH. Future studies should focus on:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

- Comparative Efficacy : Evaluating ACPH against established treatments for neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-amino-3-cyclopentylbutanoic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclopentane ring formation via Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. Reaction optimization includes adjusting temperature (e.g., 60–80°C for cyclopentyl group stability), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents like boronic acids or amines. Post-synthesis, acidification with HCl yields the hydrochloride salt. Monitoring intermediates via TLC or HPLC (C18 columns, 254 nm UV detection) ensures reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : Use - and -NMR in DO to confirm cyclopentyl proton environments (δ 1.5–2.5 ppm) and amine/acid functionalities.

- HPLC : Employ reverse-phase chromatography (e.g., Zorbax Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (20:80 v/v) to assess purity (>98%).

- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak [M+H] at m/z corresponding to CHNClO .

Q. How should researchers ensure the compound’s stability during storage?

- Methodological Answer : Store lyophilized samples in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Regular stability testing via accelerated aging studies (40°C/75% RH for 1 month) coupled with HPLC analysis detects decomposition products like free amines or cyclopentanol derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and controlled during synthesis?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers. Asymmetric synthesis via chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution (lipases) ensures enantiomeric excess (>99%). Circular dichroism (CD) spectroscopy at 220–260 nm quantifies optical activity .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Dose-Response Calibration : Validate assay conditions (pH 7.4 buffer, 37°C) using standardized reference compounds (e.g., USP/EP standards).

- Receptor-Specific Controls : Include competitive antagonists (e.g., β-alanine for GABA receptors) to isolate target interactions.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies between binding affinity (K) and functional efficacy (EC) .

Q. How can computational modeling predict the compound’s mechanism of action in neurological pathways?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with GABA receptor subunits (PDB ID: 6HUP). Focus on hydrogen bonding with α1-subunit residues (e.g., Tyr157).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.

- QSAR Models : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with in vitro activity data to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.